molecular formula C23H24N4O3 B12165068 N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide

Cat. No.: B12165068
M. Wt: 404.5 g/mol
InChI Key: ZFDBSDNWHLPBAN-PGMHBOJBSA-N
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Description

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is a synthetic benzamide derivative characterized by a 4-methoxybenzamide core, a vinyl group substituted with a phenyl moiety, and a 3-imidazol-1-ylpropylcarbamoyl side chain. The 4-methoxy group may enhance solubility and influence pharmacokinetics compared to non-polar substituents.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H24N4O3/c1-30-20-10-8-19(9-11-20)22(28)26-21(16-18-6-3-2-4-7-18)23(29)25-12-5-14-27-15-13-24-17-27/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,25,29)(H,26,28)/b21-16-

InChI Key

ZFDBSDNWHLPBAN-PGMHBOJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide typically involves multiple steps, starting with the preparation of the imidazole derivative. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its aromatic and heterocyclic groups. Key reagents and outcomes include:

Reagent/ConditionsReaction SiteMajor Products
KMnO₄ (acidic conditions)Furan ringFuran-derived diketones or epoxides
CrO₃ (mild oxidative conditions)Imidazole N-methyl groupImidazole N-oxide derivatives
Ozone (O₃)Vinyl groupCleavage to form carbonyl compounds

Mechanistic studies suggest that oxidation of the furan ring proceeds via electrophilic attack, forming intermediates that stabilize through conjugation with adjacent carbonyl groups.

Reduction Reactions

Reductive transformations target carbamoyl and vinyl functionalities:

Reagent/ConditionsReaction SiteMajor Products
LiAlH₄ (anhydrous ether)Carbamoyl groupSecondary amine derivatives
H₂/Pd-CVinyl double bondSaturated ethyl group
NaBH₄ (methanol)MethoxybenzamideReduced alcohol derivatives

The carbamoyl group reduction proceeds via nucleophilic attack on the carbonyl carbon, yielding amines with retained imidazole aromaticity.

Substitution Reactions

The imidazole and benzamide moieties participate in nucleophilic substitutions:

Reagent/ConditionsReaction SiteMajor Products
Halides (e.g., Cl⁻, Br⁻)Imidazole C-2 positionHaloimidazole derivatives
Amines (e.g., NH₃, RNH₂)Benzamide carbonylAmide or urea analogs
Grignard reagentsVinyl groupAlkylated products

Kinetic studies indicate that substitution at the imidazole ring follows a two-step mechanism involving transient σ-complex formation.

Au(I)-Catalyzed C–H Functionalization

While not directly documented for this compound, structural analogs with imidazole and benzamide groups undergo Au(I)-catalyzed carbene transfer reactions. For example:

  • Aryl diazoacetates react with imidazole derivatives to form C–H insertion products at the C-4/C-5 positions .

  • Multi-C–H functionalization on carbazole frameworks has been achieved under similar conditions .

These pathways suggest potential for regioselective modifications of the target compound’s heterocyclic systems.

Photochemical Reactions

Visible-light-induced reactions enable bond formation without transition metals:

  • Proton transfer with alcohols generates O–H functionalized intermediates .

  • Cross-coupling with aryl diazoacetates produces benzofused heterocycles under UV irradiation .

Stability and Degradation

  • Thermal stability : Decomposes above 220°C, forming imidazole fragments and CO₂.

  • Hydrolytic sensitivity : The carbamoyl group hydrolyzes in strong acidic/basic conditions to carboxylic acids.

Key Mechanistic Insights

  • π-Stacking interactions between aromatic rings influence reaction selectivity.

  • Steric hindrance from the methoxy group directs electrophilic attacks to the furan ring.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect could make it useful in developing new antibiotics or adjunct therapies for infectious diseases.

Drug Development

The structural features of this compound suggest potential for modification to enhance its pharmacological profile. Researchers are exploring derivatives of this compound to improve its bioavailability, reduce toxicity, and enhance efficacy against specific targets in cancer therapy and infectious diseases.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the imidazole moiety could enhance the selectivity and potency of the compound against cancer cells while minimizing effects on normal cells .
  • Antimicrobial Action : Another investigation highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methoxy vs. Methyl Substituents

A key structural analog is N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methyl-benzamide (Molecular Weight: 388.47 g/mol), which replaces the 4-methoxy group with a methyl substituent . This minor alteration significantly impacts physicochemical properties:

  • Steric Effects : Methoxy’s larger size may hinder binding to hydrophobic pockets in biological targets compared to methyl.
  • Bioavailability : Methoxy derivatives often exhibit enhanced metabolic stability due to reduced oxidative degradation.

Imidazolyl Benzamides with Varied Linkers

Compounds such as 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide () share the imidazole-benzamide motif but employ flexible alkyl-ureido linkers instead of a rigid vinyl group. These structural differences influence:

  • Metal Coordination : Both compounds may act as N,O-bidentate ligands, but the ureido linker in ’s compound could enable additional hydrogen-bonding interactions .

Antiviral Methoxy-Benzamide Derivatives

n-[1-(1-Adamantan-1-yl-propyl)-2,5-dioxo-4-trifluoromethyl-imidazolidin-4-yl]-4-methoxy-benzamide () demonstrates potent anti-SARS-CoV-2 activity, with a binding affinity (-8.1 kcal/mol) comparable to remdesivir. Key comparisons include:

  • Substituent Effects : The adamantane and trifluoromethyl groups in ’s compound enhance hydrophobic interactions with viral proteases, whereas the target compound’s phenyl-vinyl group may favor aromatic stacking.
  • Activity : The target compound’s lack of adamantane could reduce antiviral potency but improve synthetic accessibility.

Benzimidazole-Based Analogs

Compounds like N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide () replace imidazole with benzimidazole, a bulkier heterocycle. Differences include:

  • Bioactivity : Benzimidazole derivatives often show antibacterial properties due to DNA interaction, whereas imidazole-containing compounds may target enzymes or receptors .
  • Synthetic Complexity : Benzimidazole synthesis typically requires multi-step cyclization, increasing production costs compared to imidazole derivatives .

Data Table: Key Properties of Comparable Compounds

Compound Name (Reference) Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound ~404.4* 4-methoxy, vinyl-phenyl, imidazole propyl Unknown; structural similarity to antivirals
4-Methyl Analog () 388.47 4-methyl, imidazole propyl Higher lipophilicity than methoxy analog
Adamantane-Benzamide () - Adamantane, trifluoromethyl Anti-SARS-CoV-2 (-8.1 kcal/mol)
Benzimidazole-Pyrazole Hybrid () - Benzimidazole, pyrazole Antibacterial (zinc-complex synergy)
Ureido-Linked Imidazolyl Benzamide () - Ureido, isopropyl Potential catalytic applications

*Estimated based on methyl analog’s molecular formula (C23H24N4O2 → C23H24N4O3).

Research Findings and Implications

  • Molecular docking studies are recommended to evaluate binding to SARS-CoV-2 proteases.
  • Synthetic Accessibility : The vinyl linker simplifies synthesis compared to adamantane-containing analogs, which require complex functionalization .
  • Biological Optimization : Introducing trifluoromethyl or halogen groups (as in ) could enhance target selectivity and metabolic stability.

Biological Activity

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular formula of this compound is C23H24N4O2C_{23}H_{24}N_{4}O_{2}. The compound's structure can be represented as follows:

N 1 3 Imidazol 1 yl propylcarbamoyl 2 phenyl vinyl 4 methoxy benzamide\text{N 1 3 Imidazol 1 yl propylcarbamoyl 2 phenyl vinyl 4 methoxy benzamide}

Anticancer Properties

Research has indicated that compounds containing imidazole moieties often exhibit significant anticancer activity. For instance, studies have shown that derivatives of imidazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under investigation has been noted for its potential to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .

Antimicrobial Activity

The imidazole ring in this compound contributes to its antimicrobial properties. Literature suggests that imidazole derivatives demonstrate efficacy against a range of pathogens, including bacteria and fungi. The biological activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation. This mechanism is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds to elucidate structure-activity relationships (SAR). For example:

  • Study on Imidazole Derivatives : A study synthesized various imidazole derivatives and evaluated their biological activities against cancer cell lines. The findings demonstrated that modifications to the imidazole ring could enhance anticancer potency significantly .
  • Toxicity Assessment : Another research highlighted the toxicity profiles of related compounds using zebrafish embryos as a model organism. The results indicated that while some derivatives exhibited low toxicity, others showed significant adverse effects at higher concentrations .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation revealed that certain structural modifications could improve bioavailability and reduce side effects, making them more suitable for therapeutic applications .

Data Tables

Biological Activity Effectiveness Reference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatorySignificant
Toxicity (Zebrafish)Low to Moderate

Q & A

Q. What synthetic methodologies are optimal for preparing N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzamide derivatives often involves nucleophilic substitution or amide coupling. For example, analogous compounds (e.g., 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-substituted benzamides) are synthesized via refluxing in acetonitrile with K₂CO₃ as a base, followed by purification via column chromatography (eluent: chloroform/methanol) . Key parameters to optimize include:
  • Reagent stoichiometry : Maintain a 1:1 molar ratio of electrophiles (e.g., chloromethyl intermediates) to nucleophiles (e.g., imidazole derivatives).
  • Reaction time : Monitor completion using TLC (e.g., 4–5 hours for analogous reactions) .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in SN2 mechanisms .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
  • NMR : Confirm the presence of key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, vinyl protons at δ 5.5–6.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Refer to GHS-compliant safety data for structurally similar imidazole-containing benzamides:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • First aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with known benzamide interactions (e.g., SARS-CoV-2 3CLpro, histone deacetylases) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Generate ligand-receptor interaction maps (e.g., hydrogen bonds with catalytic residues) .
  • Validation : Compare docking scores with positive controls (e.g., Remdesivir for antiviral activity) .

Q. What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) .
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

  • Methodological Answer :
  • Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Side-chain optimization : Introduce hydrophilic groups (e.g., -OH) to improve solubility without compromising imidazole-mediated interactions .
  • In silico screening : Use QSAR models to predict activity against related targets (e.g., GPCRs) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

  • Methodological Answer :
  • ADME profiling : Assess oral bioavailability (e.g., rat models), plasma half-life (LC-MS/MS), and blood-brain barrier permeability (logP calculations) .
  • Metabolite identification : Use liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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